
Veratraldehyde (8CI), thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veratraldehyde (8CI), thiosemicarbazone is a compound formed by the reaction of veratraldehyde with thiosemicarbazideThiosemicarbazones are a class of compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Veratraldehyde (8CI), thiosemicarbazone can be synthesized through the condensation reaction of veratraldehyde with thiosemicarbazide. The reaction typically involves mixing veratraldehyde with thiosemicarbazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then stirred for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Veratraldehyde (8CI), thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group in veratraldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The thiosemicarbazone moiety can undergo reduction reactions to form the corresponding amine.
Substitution: The aromatic ring in veratraldehyde can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products Formed
Oxidation: Veratric acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used
Aplicaciones Científicas De Investigación
Veratraldehyde (8CI), thiosemicarbazone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of veratraldehyde (8CI), thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and processes, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with DNA and proteins, further contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Salicylaldehyde thiosemicarbazone
- Pyridine-2-carboxaldehyde thiosemicarbazone
- 2-Acetylpyridine thiosemicarbazone
Uniqueness
Veratraldehyde (8CI), thiosemicarbazone is unique due to its specific structural features, such as the presence of methoxy groups on the aromatic ring, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
6292-77-9 |
|---|---|
Fórmula molecular |
C10H13N3O2S |
Peso molecular |
239.30 g/mol |
Nombre IUPAC |
[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-4-3-7(5-9(8)15-2)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |
Clave InChI |
QUQXICHUDASLHF-WUXMJOGZSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)

![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)
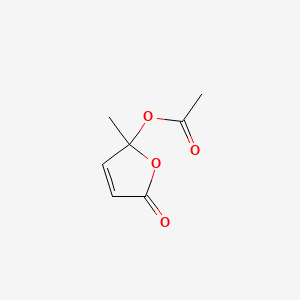
![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

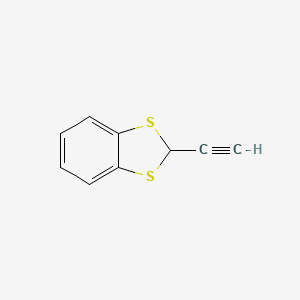
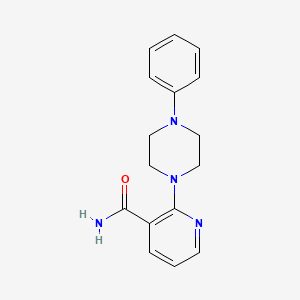
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
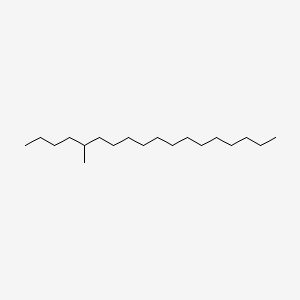
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)
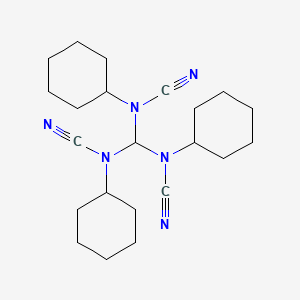
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
